molecular formula C17H18O4 B4989638 4-(benzyloxy)-3-methoxybenzyl acetate

4-(benzyloxy)-3-methoxybenzyl acetate

Cat. No.: B4989638
M. Wt: 286.32 g/mol
InChI Key: ITJKNIVKYXVRER-UHFFFAOYSA-N
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Description

Contextualization within Benzyloxy and Methoxy (B1213986) substituted Phenyl Derivatives

Benzyloxy and methoxy substituted phenyl derivatives are a broad class of compounds that are prevalent in natural products and are frequently utilized as intermediates in organic synthesis. The benzyloxy group often serves as a protecting group for phenols due to its relative stability and the ease of its removal under specific conditions, such as hydrogenolysis. The methoxy group, a common feature in many biologically active molecules, can influence a compound's lipophilicity and its ability to engage in hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The combination of both benzyloxy and methoxy groups on a phenyl ring, as seen in 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297), creates a scaffold with distinct electronic properties. The methoxy group at the meta-position and the benzyloxy group at the para-position to the benzyl (B1604629) acetate substituent can modulate the reactivity of the aromatic ring and the benzylic position. This substitution pattern is found in various research contexts, from the synthesis of complex natural products to the development of novel therapeutic agents. For instance, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been investigated as multifunctional MAO-B inhibitors for potential use in the treatment of Parkinson's disease. google.com

Overview of Structural Features Relevant to Research Directions

The structural features of 4-(benzyloxy)-3-methoxybenzyl acetate are pivotal to its potential research applications. The key functional groups and their implications are outlined below:

Benzyloxy Group: This bulky group can sterically influence the approach of reagents to the phenyl ring. Its primary role in synthetic strategies is often as a protecting group for the phenolic hydroxyl group, which can be unmasked at a later stage of a synthetic sequence. The introduction of a benzyloxy pharmacophore has been a key strategy in the design of various biologically active molecules. nih.gov

Methoxy Group: The electron-donating nature of the methoxy group can influence the electron density of the phenyl ring, affecting its reactivity in electrophilic aromatic substitution reactions. Its presence is also a key feature in many natural and synthetic compounds with significant biological activities.

Benzyl Acetate Moiety: The acetate ester attached to the benzylic carbon provides a site for potential chemical modification. Esters can be hydrolyzed to the corresponding alcohol, which can then be further functionalized. The benzyl acetate unit itself is a common feature in flavor and fragrance chemistry, although the focus of this article is on its research significance in other domains.

The interplay of these functional groups allows for a diverse range of potential chemical transformations and makes the molecule a versatile building block in organic synthesis.

Scope of Current Academic Research Focus

While direct and extensive academic research specifically targeting this compound is limited, the broader class of molecules to which it belongs is the subject of considerable investigation. The research focus can be inferred from studies on structurally similar compounds.

Current research directions involving benzyloxy and methoxy substituted phenyl derivatives include:

Protecting Group Chemistry: The use of the benzyloxy group as a protecting group for phenols is a well-established and continuously utilized strategy in multi-step organic synthesis.

Medicinal Chemistry: The benzyloxy and methoxy substituted phenyl motif is a common scaffold in the design of new therapeutic agents. For example, the benzyloxy pharmacophore is present in safinamide, a known MAO-B inhibitor. nih.gov Research has explored the introduction of the benzyloxy group into various molecular frameworks to enhance biological activity. nih.gov

Synthesis of Natural Products: Many complex natural products contain benzyloxy and methoxy substituted aromatic rings. The synthesis of these natural products often involves the use of intermediates with this substitution pattern.

The potential for this compound to serve as a precursor or an intermediate in these research areas is significant. Its specific substitution pattern may offer advantages in terms of reactivity or the stereochemical outcome of certain reactions, warranting further investigation by the academic community.

Data Tables

Table 1: Key Structural Features of this compound

FeatureDescriptionPotential Research Relevance
Benzyloxy GroupA benzyl ether linked to the phenyl ring at position 4.Protecting group for phenols, introduction of a bulky, lipophilic moiety.
Methoxy GroupAn ether group linked to the phenyl ring at position 3.Modulation of electronic properties of the phenyl ring, common in bioactive molecules.
Benzyl Acetate MoietyAn acetate ester of the benzylic alcohol.A site for chemical modification, potential precursor to other functional groups.

Table 2: Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₇H₁₈O₄
Molecular Weight286.32 g/mol
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6

Note: These properties are predicted based on the chemical structure and have not been experimentally verified for this specific compound in the available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13(18)20-12-15-8-9-16(17(10-15)19-2)21-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJKNIVKYXVRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization

Established Synthetic Pathways for the Core Structure

Established methods for synthesizing the core structure of 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297) rely on multi-step reaction sequences. These pathways are designed to ensure high yields and purity of the final product through the careful management of reaction conditions and the use of protective groups.

A common and logical multi-step synthesis of 4-(benzyloxy)-3-methoxybenzyl acetate originates from vanillin (B372448). The synthesis can be conceptualized in the following key stages:

Reduction of the Aldehyde: The initial step involves the reduction of the aldehyde functional group in vanillin (4-hydroxy-3-methoxybenzaldehyde) to a primary alcohol, yielding vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). This transformation is typically achieved with high chemoselectivity using reducing agents like sodium borohydride (NaBH₄) uny.ac.idudel.eduscispace.com. The reaction is generally performed in an aqueous or alcoholic solvent.

Protection of the Phenolic Hydroxyl Group: The next crucial step is the protection of the more acidic phenolic hydroxyl group to prevent its interference in the subsequent esterification step. The benzyl (B1604629) group (Bn) is a common choice for this purpose due to its stability under various reaction conditions and its ease of removal if necessary nih.gov. This benzylation is typically carried out via a Williamson ether synthesis, where the phenoxide, formed by treating vanillyl alcohol with a base such as sodium hydride (NaH) or potassium carbonate, is reacted with benzyl bromide (BnBr) nih.govias.ac.in. This step yields 4-(benzyloxy)-3-methoxybenzyl alcohol.

Acetylation of the Benzylic Alcohol: The final step is the esterification of the primary alcohol group of 4-(benzyloxy)-3-methoxybenzyl alcohol to form the acetate ester. This can be accomplished by reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine, which also serves to neutralize the acidic byproduct . Lewis acids can also catalyze this acetylation .

This sequential approach allows for the selective modification of the different hydroxyl groups present in the vanillyl alcohol backbone.

The use of protecting groups is a cornerstone of the synthetic strategy for this compound. The benzyl group is an effective protecting group for the phenolic hydroxyl for several reasons:

Inertness: The benzyl ether linkage is stable to many reagents that are used to modify other parts of the molecule, including the conditions required for the acetylation of the benzylic alcohol.

Ease of Introduction: As described in the Williamson ether synthesis, the benzyl group can be introduced under relatively mild conditions nih.govias.ac.in.

Selective Removal: Should the final product require the deprotection of the phenolic hydroxyl, the benzyl group can be selectively cleaved through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) nih.gov.

The strategic use of the benzyl protecting group ensures that the acetylation occurs specifically at the desired benzylic alcohol position, thus preventing the formation of undesired di-acetylated or phenolic acetate byproducts.

The efficiency and outcome of the synthetic steps are highly dependent on the choice of solvents and catalysts.

Reaction Step Typical Solvents Catalysts/Reagents Key Considerations
Reduction of Vanillin Ethanol, Water, MethanolSodium Borohydride (NaBH₄)The use of a protic solvent is common. The reaction is typically run at room temperature or below udel.eduscispace.com.
Benzylation (Williamson Ether Synthesis) Dimethylformamide (DMF), AcetoneSodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Benzyl Bromide (BnBr)DMF is a common polar aprotic solvent for this reaction. The choice of base depends on the reactivity of the substrate nih.gov.
Acetylation Dichloromethane (B109758), Pyridine, Solvent-freeAcetic Anhydride, Acetyl Chloride, Pyridine, 4-(Dimethylamino)pyridine (DMAP), Lewis Acids (e.g., Copper Oxide)Pyridine can act as both a solvent and a catalyst. DMAP is often used as a more potent acylation catalyst scispace.com. Solvent-free conditions have also been reported for acetylation reactions researchgate.net.

Advanced Synthetic Techniques and Optimization

In recent years, efforts have been made to develop more efficient and environmentally friendly synthetic methods. These advanced techniques aim to reduce reaction times, improve yields, and simplify reaction procedures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Both the etherification and esterification steps in the synthesis of this compound can potentially be enhanced by microwave irradiation.

Microwave-Assisted Etherification: The Williamson ether synthesis for the benzylation of the phenolic hydroxyl group can be significantly accelerated under microwave conditions. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes ias.ac.in. This rapid heating can lead to higher yields and reduced side product formation.

Microwave-Assisted Esterification: The esterification of alcohols with carboxylic acids or their derivatives is also amenable to microwave heating unesp.brsciepub.comresearchgate.netmdpi.com. The use of microwave irradiation can drive the reaction to completion more rapidly than conventional heating methods, often leading to higher yields of the desired ester sciepub.commdpi.com. For instance, the esterification of benzyl alcohol with various acids has been shown to be efficient under microwave irradiation unesp.brresearchgate.net.

The application of microwave technology offers a greener and more time-efficient alternative to traditional synthetic protocols.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. A plausible one-pot synthesis of this compound could be envisioned starting from vanillin.

A hypothetical one-pot procedure could involve:

The initial reduction of vanillin to vanillyl alcohol.

Followed by the in-situ protection of the phenolic hydroxyl group via benzylation.

Finally, the acetylation of the benzylic alcohol.

While a specific one-pot synthesis for this compound is not extensively documented in the literature, related one-pot preparations of other derivatives from vanillin have been reported, suggesting the feasibility of such an approach nih.govorientjchem.orggoogle.com. The success of such a strategy would hinge on the careful selection of reagents and reaction conditions that are compatible with all the reaction intermediates.

Reproducibility Challenges and Methodological Refinements

The synthesis of this compound, while conceptually straightforward, can present several reproducibility challenges that necessitate careful methodological refinements. The primary synthetic route involves two main steps: the benzylation of the phenolic hydroxyl group of a vanillyl derivative, followed by the acetylation of the benzylic alcohol.

Williamson Ether Synthesis for Benzylation:

The initial step, typically a Williamson ether synthesis to form the benzyl ether, can be prone to several issues. The reaction of a vanillyl precursor with benzyl halide under basic conditions can lead to side reactions. If the starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde), the aldehyde functionality can undergo undesired reactions under basic conditions, such as Cannizzaro-type reactions or aldol condensations. To circumvent this, it is often preferable to start with vanillyl alcohol.

Even when starting with vanillyl alcohol, the choice of base and solvent is critical. Strong bases like sodium hydride in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. Incomplete deprotonation of the phenolic hydroxyl can lead to unreacted starting material, complicating purification. Conversely, the presence of any residual water can consume the base and reduce the yield. Reproducibility can be enhanced by ensuring strictly anhydrous conditions and using a slight excess of the base to drive the reaction to completion.

Another challenge is the potential for over-alkylation, where both the phenolic and benzylic hydroxyl groups are benzylated. While the phenolic hydroxyl is more acidic and reacts preferentially, prolonged reaction times or a large excess of benzyl halide can lead to the formation of the dibenzyl ether. Methodological refinements to address this include the careful control of stoichiometry and reaction time, as well as monitoring the reaction progress by techniques like thin-layer chromatography (TLC).

Acetylation of the Benzylic Alcohol:

The subsequent acetylation of the benzylic alcohol can also present challenges. Common acetylating agents include acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine. Incomplete acetylation can result in a mixture of the desired product and the starting benzyl ether, which may be difficult to separate due to similar polarities. To ensure complete conversion, an excess of the acetylating agent and a suitable catalyst are often employed.

The reaction temperature is another critical parameter. While gentle heating can accelerate the reaction, excessive heat can lead to the formation of colored impurities. A refinement to improve reproducibility involves conducting the reaction at room temperature or slightly above, with careful monitoring until completion. Catalyst- and solvent-free acetylation methods at moderate temperatures have also been reported for benzyl alcohols, offering a greener and potentially more reproducible alternative researchgate.net. The use of specific catalysts, such as copper oxide or bismuth ferrite-based nanopowders, has been shown to efficiently promote the acetylation of benzyl alcohols, potentially offering higher yields and selectivity researchgate.netresearchgate.net.

To address these challenges, a systematic optimization of reaction conditions is often necessary. This includes screening different bases, solvents, temperatures, and reaction times for both the benzylation and acetylation steps. The use of modern techniques for reaction monitoring, such as in-line NMR, can also provide valuable insights for improving reproducibility nih.gov.

Derivatization Strategies for Structural Modification

The core structure of this compound offers several sites for structural modification, enabling the synthesis of a wide array of derivatives with potentially tailored properties. These strategies include the synthesis of analogues and homologs, the introduction of diverse functional groups, enzymatic transformations, and specific derivatization for targeted applications.

Synthesis of Analogues and Homologs

The synthesis of analogues and homologs of this compound can be readily achieved by varying the starting materials in the synthetic sequence.

Variation of the Benzyl Group: Instead of benzyl bromide, a variety of substituted benzyl halides can be used in the Williamson ether synthesis step. This allows for the introduction of electron-donating or electron-withdrawing groups on the benzyl moiety, which can modulate the electronic properties and steric bulk of this part of the molecule. For example, using p-methoxybenzyl chloride would yield the corresponding p-methoxybenzyl ether derivative.

Variation of the Acyl Group: The acetyl group can be replaced by other acyl groups by using different acylating agents. For instance, propionyl chloride or butyryl chloride can be used to introduce longer alkyl chains, leading to the synthesis of homologous esters. The use of aroyl chlorides, such as benzoyl chloride, would introduce an aromatic acyl group.

Modification of the Vanillyl Core: While the current focus is on a 4-benzyloxy-3-methoxy substitution pattern, analogues can be synthesized from other isomers of vanillyl alcohol, such as isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) or o-vanillyl alcohol (2-hydroxy-3-methoxybenzyl alcohol). This would result in positional isomers with different spatial arrangements of the functional groups on the primary aromatic ring.

The following table illustrates some potential analogues and homologs that can be synthesized:

Starting AlcoholBenzylating AgentAcylating AgentFinal Product Name
Vanillyl alcoholBenzyl bromidePropionyl chloride4-(benzyloxy)-3-methoxybenzyl propionate
Vanillyl alcoholp-Chlorobenzyl chlorideAcetic anhydride4-(p-chlorobenzyloxy)-3-methoxybenzyl acetate
Isovanillyl alcoholBenzyl bromideAcetic anhydride3-(benzyloxy)-4-methoxybenzyl acetate

Introduction of Diverse Functional Groups

The aromatic ring of this compound is amenable to the introduction of various functional groups, further expanding the chemical space of its derivatives.

Halogenation: The electron-rich aromatic ring can be halogenated using appropriate reagents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of halogenation will be directed by the existing activating groups (benzyloxy and methoxy). Studies on the bromination of guaiacol derivatives indicate that substitution occurs at the positions ortho and para to the hydroxyl group, suggesting that in this case, halogenation would likely occur at the 5- or 6-position of the aromatic ring semanticscholar.org.

Amination: The introduction of an amino group can be achieved through various methods. Nitration of the aromatic ring followed by reduction of the nitro group is a classic approach. Direct C-H amination of aromatic compounds is also an area of active research, with methods involving metal catalysis or photoredox catalysis being developed google.commdpi.comresearchgate.net. These methods could potentially be applied to introduce an amino group onto the aromatic core.

Carboxylation: A carboxylic acid group can be introduced onto the aromatic ring through methods such as Friedel-Crafts acylation followed by oxidation, or through direct carboxylation of the aromatic C-H bond using carbon dioxide, often mediated by a catalyst google.comchemrxiv.org.

Acetal Formation: The aldehyde precursor, 4-(benzyloxy)-3-methoxybenzaldehyde, can be used to form acetals. Reaction with diols, such as ethylene glycol, in the presence of an acid catalyst will protect the aldehyde functionality as a cyclic acetal umich.edu. This can be a useful strategy for further modifications of the molecule where the aldehyde group needs to be masked.

Enzymatic Transformations in Synthetic Schemes

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the synthesis and derivatization of this compound. Lipases are particularly useful for esterification and transesterification reactions.

The acetylation of the benzylic alcohol can be achieved using a lipase catalyst. For instance, vanillyl alcohol has been successfully acylated with fatty acid derivatives using lipases like Novozym 435 in an organic solvent. This enzymatic approach often proceeds under mild conditions, minimizing the formation of byproducts and offering high yields. A similar enzymatic strategy could be employed for the acetylation of 4-(benzyloxy)-3-methoxybenzyl alcohol to produce the target compound.

The following table summarizes a potential enzymatic step in the synthesis:

SubstrateAcyl DonorEnzymeProduct
4-(benzyloxy)-3-methoxybenzyl alcoholVinyl acetateNovozym 435This compound

Enzymatic methods can also be used for the selective deacetylation of the final product, if the free benzylic alcohol is desired for further derivatization, while keeping the benzyl ether intact.

Specific Derivatization for Targeted Applications

The aldehyde precursor, 4-(benzyloxy)-3-methoxybenzaldehyde, is a key intermediate for the synthesis of derivatives with specific functionalities that are known to possess interesting biological activities.

Thiosemicarbazones: Thiosemicarbazones are formed by the condensation reaction of an aldehyde with a thiosemicarbazide. The reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with a substituted or unsubstituted thiosemicarbazide in the presence of a catalytic amount of acid yields the corresponding thiosemicarbazone. These compounds are known for their wide range of pharmacological properties.

Hydrazones: Similarly, hydrazones can be synthesized by reacting 4-(benzyloxy)-3-methoxybenzaldehyde with a hydrazide, such as isonicotinic hydrazide, or with hydrazine itself. This condensation reaction is typically carried out in a protic solvent like ethanol, often with acid catalysis. Hydrazones are important intermediates in organic synthesis and also exhibit diverse biological activities.

Cyanopyridines: The aldehyde functionality can also be utilized in multi-component reactions to construct more complex heterocyclic systems. For example, 2-amino-3-cyanopyridine derivatives can be synthesized in a one-pot reaction from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction, often facilitated by microwave irradiation, provides a straightforward route to highly functionalized pyridine derivatives from the benzylated vanillin precursor.

The following table outlines these specific derivatization reactions starting from the aldehyde precursor:

Starting MaterialReagent(s)Product Type
4-(benzyloxy)-3-methoxybenzaldehydeThiosemicarbazideThiosemicarbazone
4-(benzyloxy)-3-methoxybenzaldehydeIsonicotinic hydrazideHydrazone
4-(benzyloxy)-3-methoxybenzaldehydeAcetophenone, Malononitrile, Ammonium acetate2-Amino-3-cyanopyridine

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297) in solution. High-field NMR techniques provide detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

High-Field ¹H and ¹³C NMR Techniques

High-field ¹H and ¹³C NMR spectra offer the initial and most fundamental layer of structural information. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. For 4-(benzyloxy)-3-methoxybenzyl acetate, the spectrum is anticipated to display characteristic signals for the aromatic protons of both the benzyl (B1604629) and the methoxybenzyl rings, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the acetyl methyl protons.

The expected chemical shifts (δ) in ppm are predicted based on the analysis of structurally similar compounds. The protons of the 1,3,4-trisubstituted aromatic ring are expected to appear as distinct multiplets in the aromatic region, influenced by the electron-donating effects of the methoxy and benzyloxy groups. The five protons of the benzyl group's phenyl ring will also resonate in the aromatic region, typically between 7.3 and 7.5 ppm. The benzylic methylene protons (CH₂-O-benzyl) and the methylene protons of the acetate group (CH₂-OAc) are expected to appear as singlets, with the former being slightly more downfield due to the adjacent oxygen and aromatic ring. The methoxy protons and the acetyl protons will each present as sharp singlets.

The ¹³C NMR spectrum, often acquired with proton decoupling, provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbonyl carbon of the acetate group is expected to have the most downfield shift, typically in the range of 170 ppm. The aromatic carbons will appear in the 110-160 ppm region, with their specific shifts determined by the substitution pattern. The benzylic and methylene carbons, as well as the methoxy and methyl carbons, will resonate at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl-CH₃ ~2.10 s
Methoxy-CH₃ ~3.85 s
Benzyl-CH₂ ~5.10 s
Acetoxy-CH₂ ~5.00 s
Aromatic-H (methoxybenzyl) 6.80 - 7.00 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl-CH₃ ~21.0
Methoxy-CH₃ ~56.0
Acetoxy-CH₂ ~66.0
Benzyl-CH₂ ~71.0
Aromatic-C (methoxybenzyl) 113.0 - 150.0
Aromatic-C (benzyl) 127.0 - 137.0

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complete structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton scalar couplings. For this compound, COSY would be crucial for assigning the protons within the two aromatic rings by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. researchgate.netugm.ac.id For instance, the singlet at ~5.10 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~71.0 ppm in the ¹³C spectrum, confirming the benzyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. libretexts.orgyoutube.com Key HMBC correlations for this compound would include:

The acetyl protons (~2.10 ppm) to the carbonyl carbon (~170.5 ppm).

The acetoxy-CH₂ protons (~5.00 ppm) to the carbonyl carbon (~170.5 ppm) and to the aromatic carbons of the methoxybenzyl ring.

The benzylic protons (~5.10 ppm) to the aromatic carbons of both the benzyl and methoxybenzyl rings.

The methoxy protons (~3.85 ppm) to the C3 carbon of the methoxybenzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is critical for determining stereochemistry and conformational preferences. researchgate.net In the case of this compound, NOESY could show correlations between the benzylic protons and the protons on the adjacent aromatic ring, as well as between the methoxy protons and the H2 proton of the methoxybenzyl ring, providing insights into the molecule's preferred conformation.

Advanced NMR Experiments for Conformational Analysis

The flexibility of the benzyl and acetate groups allows for multiple conformations. Advanced NMR experiments, such as rotating-frame Overhauser effect spectroscopy (ROESY) and variable temperature (VT) NMR studies, can provide detailed insights into the conformational dynamics. By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the energy barriers between different conformational states. Such studies on related substituted benzyl acetates have shown that the conformational preferences can significantly impact their chemical and physical properties. nih.govnih.govacs.org

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3030 C-H stretch (aromatic)
~2950, ~2850 C-H stretch (aliphatic)
~1740 C=O stretch (ester)
~1600, ~1500 C=C stretch (aromatic ring)
~1240 C-O stretch (ester, acetate)
~1140 C-O stretch (ether, methoxy)

The strong band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The various C-O stretching vibrations and the aromatic C=C stretching bands further confirm the presence of the ether and aromatic functionalities. Analysis of the FTIR spectra of related compounds like 4-ethoxy-3-methoxy benzaldehyde (B42025) and its corresponding alcohol provides a solid basis for these assignments. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for characterizing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations. The combination of FTIR and Raman spectroscopy offers a more complete picture of the vibrational properties of the molecule, aiding in a robust structural confirmation. scielo.org.mx

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₆H₁₆O₄), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not widely published, the expected monoisotopic mass is 288.1049 g/mol .

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the fragmentation patterns of related benzyloxy and benzyl acetate compounds. A primary fragmentation pathway would likely involve the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the acetyl group as ketene (B1206846) (CH₂=C=O), leading to the formation of the corresponding alcohol.

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted Fragment IonChemical FormulaPredicted m/z
[M]⁺[C₁₆H₁₆O₄]⁺288.1049
[M - CH₃CO]⁺[C₁₄H₁₃O₃]⁺229.0865
[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺91.0548
[M - C₇H₇]⁺[C₉H₉O₄]⁺197.0495

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying individual components within a mixture. In a hypothetical GC-MS analysis of a sample containing this compound, the compound would first be separated from other components based on its boiling point and affinity for the GC column. The retention time would be a characteristic property under specific GC conditions.

Upon elution from the GC column, the compound would enter the mass spectrometer, and a mass spectrum would be generated. This spectrum would exhibit a molecular ion peak (if stable enough) and various fragment ions. The fragmentation pattern would be a chemical fingerprint, allowing for its identification. For instance, the mass spectrum of the related compound p-methoxybenzyl acetate shows a molecular ion peak and fragmentation corresponding to the loss of the acetyl group. chemrxiv.orgnist.gov

Table 2: Illustrative GC-MS Data for this compound

ParameterValue
Hypothetical Retention Time Dependent on GC column and conditions
Molecular Ion (M⁺) m/z 288
Key Fragment Ions (m/z) 229, 137, 91, 43

Note: This data is illustrative. The retention time is dependent on the specific analytical method, and the fragmentation pattern is predicted based on the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available literature, a crystal structure for this compound has not been reported. However, the crystal structure of its precursor, 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin), has been determined. nih.gov The analysis of benzylvanillin reveals key structural features that are likely to be preserved in the acetate derivative, such as the planarity of the benzene (B151609) rings and the dihedral angle between them. nih.gov

Table 3: Crystallographic Data for the Related Compound 4-(benzyloxy)-3-methoxybenzaldehyde

ParameterValueReference
Compound Name 4-(benzyloxy)-3-methoxybenzaldehyde nih.gov
CCDC Number 139625 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov

Note: This data is for a related precursor compound, as no crystallographic data for this compound is currently available.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light corresponds to the excitation of electrons to higher energy levels. The spectrum is characterized by the wavelength of maximum absorption (λmax). The chromophore in this compound is the substituted benzene ring. The presence of the benzyloxy and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption bands of benzene.

While specific UV-Vis data for this compound is not readily found, related compounds like benzyl alcohol absorb at approximately 259 nm. aatbio.com It is anticipated that this compound would exhibit a primary absorption band in a similar region, likely shifted to a slightly longer wavelength due to the additional substitution on the benzene ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)
Hexane~260-275
Ethanol~265-280

Note: The data in this table is an estimation based on the absorption characteristics of similar chromophores, as specific experimental data is not available.

Fluorescence Emission Studies and Solvatochromism

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is often observed in the absorption or emission spectra of a compound.

The fluorescence properties of this compound have not been extensively studied. However, the presence of the aromatic system suggests that it may exhibit fluorescence. The emission wavelength and quantum yield would be influenced by the solvent environment. In a study of a different fluorescent dye, a red shift in the emission spectrum was observed with increasing solvent polarity, demonstrating solvatochromism. researchgate.net A similar effect could potentially be observed for this compound, where the emission maximum might shift to longer wavelengths in more polar solvents due to the stabilization of the excited state.

Table 5: Hypothetical Fluorescence Emission Data for this compound

SolventExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)
Toluene (B28343)~270~290~20
Acetonitrile~275~305~30

Note: This data is hypothetical and serves to illustrate the concept of solvatochromism. Specific experimental fluorescence data for this compound is not available in the reviewed literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in elucidating a wide range of molecular properties.

Elucidation of Molecular and Electronic Properties

A primary application of DFT is the optimization of the molecular geometry to predict stable conformations, bond lengths, and bond angles. For 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297), this would involve calculating the precise spatial arrangement of its constituent atoms, including the planarities of the benzene (B151609) rings and the conformation of the acetate and benzyloxy groups. Electronic properties such as the dipole moment and polarizability, which influence the compound's interaction with solvents and external electric fields, would also be determined.

Prediction of Reactivity and Bonding Characteristics

DFT calculations can map out the electron density distribution, revealing the nature of chemical bonds and identifying potential sites for chemical reactions. Analysis of atomic charges, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) theory, would pinpoint the most electropositive and electronegative centers in 4-(benzyloxy)-3-methoxybenzyl acetate, thereby predicting its susceptibility to nucleophilic or electrophilic attack.

Theoretical Calculation of Spectroscopic Parameters (e.g., Vibrational, NMR Chemical Shifts)

A significant advantage of DFT is its ability to predict spectroscopic data. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms is invaluable for confirming the molecular structure. Currently, no such theoretical spectroscopic data has been published for this specific compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.netmdpi.comnih.gov The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A map of the Molecular Electrostatic Potential (MEP) would visualize the charge distribution across the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding non-covalent interactions. nih.gov

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational methods can simulate its interactions with other molecules, particularly biological macromolecules like proteins.

Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. Such simulations for this compound could identify potential protein targets and elucidate the specific amino acid residues involved in binding, as well as the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While docking studies have been performed on structurally related compounds, no data is available for this compound itself. hmdb.ca

Elucidation of Binding Modes and Affinities with Biological Macromolecules

To investigate the interaction of this compound with biological macromolecules, molecular docking simulations would be the primary tool. This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein.

The strength of the interaction, or binding affinity, is then estimated using a scoring function, which calculates a value often expressed in kcal/mol. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These simulations could identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of a target protein.

For a hypothetical study, one might select a relevant biological target, such as an enzyme or receptor implicated in a particular pathway where related molecules are active. The results would typically be presented in a table format, as shown in the conceptual example below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-7.5Tyr23, Phe89, Leu101Hydrogen Bond, Pi-Pi Stacking, Hydrophobic
Protein Y-6.2Val45, Ile67Hydrophobic
Protein Z-8.1Ser12, Asp33Hydrogen Bond

This table is for illustrative purposes only, as no specific studies on this compound have been found.

Quantum Chemical Analysis of Structure-Property Relationships

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of a compound and its properties at the electronic level.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a molecule describe its behavior under strong electromagnetic fields, such as those from a laser. These properties are crucial for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and hyperpolarizability (β).

A DFT study would involve optimizing the geometry of this compound and then calculating the relevant electronic properties. The results would indicate the compound's potential as an NLO material. Key parameters calculated would include the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β).

Table 2: Hypothetical Calculated NLO Properties for this compound

ParameterCalculated ValueUnit
Dipole Moment (μ)3.5Debye
Average Polarizability (α)30 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)15 x 10⁻³⁰esu

This table is for illustrative purposes only, as no specific NLO studies on this compound have been found.

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

QSPR is a computational method that aims to build a statistical model correlating the chemical structure of a series of compounds with a particular property. This is achieved by calculating a set of molecular descriptors (e.g., steric, electronic, topological) and using them to predict the property of interest.

For this compound, a QSPR study would require a dataset of structurally related compounds with experimentally determined values for a specific property (e.g., boiling point, solubility, or a biological activity). A mathematical model would then be developed to predict this property for other, untested compounds, including the target molecule. 3D-QSPR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D arrangement of atoms and the associated steric and electrostatic fields.

Mechanistic Computational Studies of Chemical Transformations

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolism. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For example, a study could investigate the hydrolysis of the acetate group. DFT calculations would be used to model the reaction pathway, both with and without a catalyst, to understand the energetics and the structural changes that occur at the molecular level. This would provide valuable insights into the compound's stability and reactivity.

Mechanistic Studies of Biological Activities Excluding Clinical Data

Investigation of Anticancer and Antiproliferative Mechanisms

Comprehensive searches of scientific literature and research databases did not reveal any studies investigating the anticancer and antiproliferative mechanisms of 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297). Consequently, there is no available data on its effects on cellular pathways, epithelial-mesenchymal transition (EMT) markers, receptor expression, or survivin inhibition.

There are no current studies detailing the modulation of cellular pathways, such as the p53 pathway activation or FAK/AKT deactivation, by 4-(benzyloxy)-3-methoxybenzyl acetate.

No research has been published on the impact of this compound on the regulation of EMT markers. This includes key proteins such as E-cadherin, vimentin, Slug, and MMP9.

The effect of this compound on receptor expression and signaling, specifically concerning integrin α7, has not been a subject of scientific investigation according to available records.

There is no information available regarding the mechanisms by which this compound may inhibit survivin, a protein involved in the regulation of cell death.

Antimicrobial Activity Investigations

No dedicated studies on the antimicrobial properties of this compound were identified. Therefore, its potential inhibitory mechanisms against bacterial strains remain uncharacterized.

Due to the absence of antimicrobial studies, there is no data available on the specific mechanisms of inhibition that this compound might exert against any bacterial strains.

Antimycobacterial Activity Studies

Currently, there are no specific studies in the reviewed scientific literature that investigate the antimycobacterial activity of this compound. Research has been conducted on compounds containing the 4-(benzyloxy)benzyl moiety as part of larger molecular structures, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their ability to inhibit Mycobacterium tuberculosis. nih.govnih.gov However, mechanistic studies and specific data on the antimycobacterial effects of this compound itself have not been reported.

Enzyme Inhibition and Modulation Studies

α-Glucosidase Inhibition Mechanisms

An extensive review of published research indicates that the specific inhibitory activity and mechanism of this compound on the α-glucosidase enzyme have not been investigated. While α-glucosidase inhibitors are a significant area of research for managing postprandial hyperglycemia, studies have focused on other natural and synthetic compounds. scielo.brnih.gov There is no available data detailing the kinetics or mode of inhibition (e.g., competitive, non-competitive) for this compound against this enzyme.

Phosphodiesterase Inhibition (e.g., PDE10A)

There is no scientific literature available that details the inhibitory or modulatory effects of this compound on phosphodiesterase enzymes, including the specific isoform PDE10A. PDE10A is recognized as a key enzyme in the striatum, and its inhibition is a therapeutic strategy for certain central nervous system disorders. nih.govfrontiersin.org However, this compound has not been identified or studied as an inhibitor of PDE10A in published research.

Viral Protease Inhibition (e.g., SARS-CoV-2 3CLpro)

Mechanistic studies on the potential for this compound to inhibit viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), have not been reported. The 3CLpro is an essential enzyme for coronavirus replication, making it a primary target for antiviral drug development. mdpi.comnih.govresearchgate.net Despite the intense research in this area, the compound this compound has not been evaluated or reported as an inhibitor in the available scientific literature.

Phospholipase Inhibition (e.g., cPLA2, sPLA2)

A review of scientific databases reveals no studies focused on the inhibitory activity of this compound against phospholipase A2 (PLA2) enzymes, including the cytosolic (cPLA2) and secretory (sPLA2) isoforms. These enzymes are critical in mediating inflammatory processes through the production of lipid mediators. nih.govresearchgate.net The potential for this compound to modulate these pathways has not been a subject of published research.

Heme Polymerization Inhibition

There are no direct studies reporting on the heme polymerization inhibitory activity of this compound. This pathway is a key target for antimalarial drugs, which act by preventing the detoxification of heme into hemozoin in the malaria parasite. nih.govnih.gov While research has explored the heme polymerization inhibition of various molecules, including some with benzyloxy or dimethoxybenzyl structures, researchgate.netkemdikbud.go.idresearchgate.net specific mechanistic data for this compound is not available.

Receptor Antagonism and Agonism Mechanisms

There is no scientific literature available that documents the investigation of this compound as an inhibitor or antagonist of the chemokine receptors CCR5 or CXCR4. Chemokine receptors are a family of G protein-coupled receptors that are crucial for mediating the migration of immune cells, a process known as chemotaxis. nih.gov Dysregulation of these signaling pathways has been implicated in various diseases, making them therapeutic targets. lymphomahub.com However, research into antagonists has focused on other chemical entities, and this compound has not been identified as a subject of study in this context.

Direct studies on the activity of this compound as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist have not been found in the existing scientific literature. PPARα is a nuclear receptor that plays a significant role in the regulation of lipid metabolism and inflammation. nih.gov

While there is no data for the specific acetate compound, research has been conducted on a related "4-Benzyloxy-benzylamino" chemical structure. Studies on this chemotype have led to the development of potent and selective PPARα agonists. nih.govnih.gov These findings, however, are specific to molecules containing a benzylamino group and cannot be directly extrapolated to this compound.

Structure-Activity Relationship (SAR) Elucidation

In the absence of any SAR data for this compound, there are no established rational design principles based on this specific molecule. The development of such principles is contingent on initial findings of biological activity and subsequent SAR studies to guide the synthesis of more potent and selective analogs.

Biocatalytic Applications and Enzymatic Reaction Mechanisms

Specific biocatalytic applications or detailed studies on enzymatic reaction mechanisms involving this compound are not documented. The compound is an ester derivative of 4-(benzyloxy)-3-methoxybenzaldehyde, also known as O-benzylvanillin. nih.gov While enzymatic syntheses and reactions are widely used for various benzyl (B1604629) alcohols and their acetate esters, the specific substrate this compound does not appear to have been a focus of such research.

Hydrolytic Transformations by Esterases and Lipases

Esterases and lipases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. The susceptibility of this compound to these enzymes is a critical factor in its biological activity profile, as hydrolysis would release 4-(benzyloxy)-3-methoxybenzyl alcohol (vanillyl benzyl ether) and acetic acid. This transformation can significantly alter the compound's properties, such as its solubility, cell permeability, and interaction with biological targets.

Lipases, such as those from Candida species, are well-known for their broad substrate specificity and are frequently employed in the hydrolysis of various esters, including benzyl esters nih.gov. The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol component, 4-(benzyloxy)-3-methoxybenzyl alcohol. Finally, the acyl-enzyme intermediate is hydrolyzed by water to regenerate the free enzyme and release acetic acid.

The presence of the benzyloxy and methoxy (B1213986) substituents on the aromatic ring can influence the rate of hydrolysis. Steric hindrance near the ester group can affect the binding of the substrate within the enzyme's active site. However, studies on various substituted benzyl esters have shown that many lipases can accommodate such substitutions. For instance, research on the enzymatic synthesis and hydrolysis of various benzyl alcohol derivatives has demonstrated the versatility of enzymes like Candida antarctica lipase B (CAL-B) in handling substituted aromatic rings mdpi.com.

Below is a table summarizing the expected products of the hydrolytic transformation of this compound.

SubstrateEnzyme ClassPrimary Products
This compoundEsterases, Lipases4-(benzyloxy)-3-methoxybenzyl alcohol, Acetic acid

Acyl Transfer and Transesterification Reactions

In addition to hydrolysis, lipases can also catalyze acyl transfer and transesterification reactions in environments with low water activity. In these reactions, the acyl group from this compound is transferred to another nucleophile instead of water. This nucleophile is typically an alcohol, leading to the formation of a new ester and 4-(benzyloxy)-3-methoxybenzyl alcohol.

The mechanism of enzymatic transesterification is similar to that of hydrolysis up to the formation of the acyl-enzyme intermediate. However, instead of water, an alcohol molecule attacks the acyl-enzyme complex, leading to the formation of a new ester. This process is often reversible, and the reaction equilibrium can be shifted by controlling the concentration of the reactants.

Candida antarctica lipase B (CAL-B) is a widely used biocatalyst for transesterification reactions involving a variety of esters, including benzyl acetate . The efficiency of such reactions can be influenced by the nature of the acyl acceptor and the reaction solvent. For instance, the transesterification of benzyl acetate with glycerol, catalyzed by immobilized CAL-B, has been demonstrated to proceed efficiently . While specific studies on this compound are not prevalent, the known reactivity of CAL-B towards substituted benzyl alcohols and acetates suggests its potential to catalyze the transesterification of this compound mdpi.com.

The table below illustrates potential products from the transesterification of this compound with a generic alcohol (R-OH).

SubstrateAcyl AcceptorEnzymePotential Products
This compoundR-OH (Alcohol)Lipase (e.g., CAL-B)New Ester (R-acetate), 4-(benzyloxy)-3-methoxybenzyl alcohol

Enzymatic Aminolysis and Ammonolysis

Enzymatic aminolysis and ammonolysis are reactions where an amine or ammonia, respectively, acts as the nucleophile to attack the ester, resulting in the formation of an amide. These reactions are also often catalyzed by lipases under non-aqueous conditions. The formation of an amide bond can dramatically change the biological properties of the parent molecule.

The mechanism of enzymatic aminolysis is analogous to that of hydrolysis and transesterification, involving the formation of an acyl-enzyme intermediate. This intermediate is then attacked by an amine nucleophile, leading to the formation of the corresponding amide and the release of 4-(benzyloxy)-3-methoxybenzyl alcohol. Lipases from Pseudomonas cepacia have been shown to catalyze the aminolysis of benzyl esters researchgate.net.

While direct evidence for the enzymatic aminolysis of this compound is limited, the broad substrate tolerance of many lipases suggests that this reaction is mechanistically feasible. The presence of the bulky benzyloxy group might influence the reaction rate, but it is not expected to completely inhibit the enzymatic activity, given that these enzymes can accommodate various substituted aromatic substrates.

The following table summarizes the potential products of enzymatic aminolysis and ammonolysis of this compound.

SubstrateNucleophileEnzymePotential Products
This compoundR-NH2 (Amine)LipaseN-substituted acetamide, 4-(benzyloxy)-3-methoxybenzyl alcohol
This compoundNH3 (Ammonia)LipaseAcetamide, 4-(benzyloxy)-3-methoxybenzyl alcohol

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis and purification of 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297). The selection of a specific technique is contingent on the analytical objective, whether it be determining purity, monitoring a reaction, or isolating the compound on a preparative scale.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of 4-(benzyloxy)-3-methoxybenzyl acetate and its related compounds. Reverse-phase (RP) HPLC is commonly employed, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.

Detailed research findings indicate that for structurally similar compounds, such as 3-(benzyloxy)-4-methoxybenzyl alcohol, effective separation can be achieved using C18 or other reverse-phase columns. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier over non-volatile acids like phosphoric acid. sielc.comsielc.com The selection of a C18 column is common for polar compounds like this compound. orientjchem.org

Table 1: Representative HPLC Conditions for Analysis of Related Benzyl (B1604629) Compounds
ParameterConditionReference Compound
ColumnNewcrom R1 (Reverse-Phase)3-(Benzyloxy)-4-methoxybenzyl alcohol sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid3-(Benzyloxy)-4-methoxybenzyl alcohol sielc.comsielc.com
DetectorUV at 225 nm4-methoxybenzyl chloride orientjchem.org
Flow Rate1.0 mL/min4-methoxybenzyl chloride orientjchem.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions that produce or consume this compound. Its simplicity, speed, and low cost make it ideal for tracking the progress of a synthesis by observing the disappearance of reactants and the appearance of the product spot. walisongo.ac.idresearchgate.net

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). For compounds with moderate polarity like this compound, common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane (B109758) and methanol. walisongo.ac.idrsc.org After development, the spots are visualized, often using a UV lamp, allowing for the calculation of the retention factor (Rf) value, which helps in identifying the compounds present in the mixture. walisongo.ac.idrsc.org

Table 2: Example TLC Solvent Systems for Aromatic Compounds
Solvent System (v/v)ApplicationVisualization
95:5 Dichloromethane/MethanolMonitoring synthesis of heterocyclic compounds rsc.orgUV Light
75:25 Hexanes/Ethyl AcetateMonitoring synthesis of carbamates rsc.orgUV Light
5:1 n-Hexane/Ethyl AcetateMonitoring synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.idUV Light

Flash Chromatography for Preparative Separations

For the purification of this compound on a larger scale than analytical HPLC allows, flash chromatography is the method of choice. This technique is a form of preparative column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase (typically silica gel), leading to faster and more efficient separations. orgsyn.org

The process involves loading the crude product mixture onto a column packed with silica gel. A solvent system, often predetermined by TLC analysis, is then passed through the column to elute the different components at different rates. For compounds of similar polarity, gradient elution (where the solvent composition is changed over time) may be used to achieve better separation. orgsyn.org Solvent systems like hexanes/ethyl acetate are frequently used for the purification of moderately polar organic compounds. core.ac.uk

Chiral Separation Techniques for Enantiomeric Analysis

While this compound itself is not chiral, its precursors or derivatives could be, necessitating enantiomeric analysis. Chiral separation techniques are crucial for distinguishing between enantiomers, which have identical physical properties in an achiral environment.

Indirect Enantioseparations using Chiral Derivatizing Agents

The indirect approach to chiral separation involves converting a pair of enantiomers into diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent. nih.gov These resulting diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques like HPLC. nih.gov

For a precursor alcohol like 4-(benzyloxy)-3-methoxybenzyl alcohol, a chiral acid or its derivative could be used as a derivatizing agent to form diastereomeric esters. These esters could then be separated on a standard reverse-phase HPLC column. After separation, the individual diastereomers can be hydrolyzed to yield the optically pure enantiomers of the original alcohol. This method allows for enantiomeric purity assessment without the need for a specialized and often more expensive chiral stationary phase.

Integration with Mass Spectrometry (e.g., LC-MS, Ion-Mobility MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and selective detection of MS. For the analysis of this compound, LC-MS can provide not only quantitative data but also molecular weight confirmation and structural information through fragmentation patterns. As mentioned, for LC-MS applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile ones. sielc.comsielc.com

Ion-Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to the analysis. chemrxiv.org This technique separates ions in the gas phase based on their size, shape, and charge. nih.gov For complex mixtures or the analysis of isomers, IM-MS can resolve species that may co-elute in HPLC. nih.gov This is particularly useful for distinguishing between structurally similar compounds or for conformational analysis of molecules. chemrxiv.orgnih.gov The integration of ion mobility with LC-MS (LC-IM-MS) offers enhanced analytical power for characterizing complex synthetic molecules and their impurities. chemrxiv.org

Untargeted Metabolite Profiling Techniques

Untargeted metabolite profiling is a comprehensive analytical approach used to capture a broad snapshot of all detectable small molecules (metabolites) in a biological sample at a specific point in time. technologynetworks.com Unlike targeted methods that look for specific, predetermined compounds, untargeted metabolomics seeks to identify and quantify as many metabolites as possible, including unknown compounds. technologynetworks.commdpi.com This hypothesis-generating technique is invaluable for discovering novel biomarkers, elucidating metabolic pathways, and understanding the complex biochemical effects of a compound within a biological system. technologynetworks.comnih.gov In the context of "this compound," untargeted profiling can be employed to explore its metabolic fate, identify its biotransformation products, and investigate its impact on endogenous metabolic pathways in various biological matrices.

The typical workflow for an untargeted metabolomics study begins with sample preparation, followed by analytical separation and detection, and concludes with data processing and metabolite identification. technologynetworks.com High-resolution mass spectrometry (HRMS), commonly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary analytical platform for these studies due to its high sensitivity, broad coverage, and ability to detect a wide range of chemically diverse molecules. nih.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

LC-MS is a cornerstone technique in untargeted metabolomics, offering robust separation of compounds based on their physicochemical properties before they are ionized and detected by a mass spectrometer. nih.govcreative-proteomics.com For a compound like "this compound," which possesses both polar and non-polar characteristics, reverse-phase chromatography is often employed. creative-proteomics.com

In a research setting, to identify the metabolites of "this compound," the compound could be incubated with liver microsomes or hepatocytes in vitro. Samples would be collected over time and analyzed by LC-HRMS. The instrument operates in full-scan mode to capture the mass-to-charge ratio (m/z) of all ions within a specified range. nih.gov Data-dependent acquisition (DDA) is then typically used to trigger tandem mass spectrometry (MS/MS) scans on the most abundant ions, generating fragmentation patterns that are crucial for structural elucidation. nih.gov

The resulting data is a complex set of features, each defined by a specific m/z, retention time, and ion intensity. Advanced bioinformatic software is used to perform peak picking, alignment, and statistical analysis to find features that are unique to the test samples compared to controls. escholarship.org The identification of these features as specific metabolites is a major challenge and involves matching the accurate mass and MS/MS fragmentation spectra against spectral libraries and databases. escholarship.orgnih.gov

While specific untargeted metabolomics studies on "this compound" are not extensively documented in publicly available literature, research on structurally similar compounds, such as vanillin (B372448) derivatives and other benzyloxy compounds, demonstrates the utility of this approach. nih.govnih.gov For instance, untargeted analysis of N-(ortho-methoxybenzyl) substituted compounds has successfully identified numerous phase I and phase II metabolites using nanoLC-HRMS/MS. nih.gov Common metabolic transformations observed for such aromatic compounds include O-demethylation, hydroxylation, and glucuronidation. nih.gov

Based on these principles, a hypothetical untargeted analysis of "this compound" would aim to detect a range of potential biotransformation products. The table below illustrates the types of metabolites that could be putatively identified.

Table 1: Potential Metabolites of this compound in an Untargeted Metabolomics Study

Putative MetaboliteMolecular FormulaExact Mass (Da)Expected Metabolic Pathway
Hydroxylated derivativeC₁₇H₁₈O₅302.1154Phase I: Oxidation
O-demethylated derivativeC₁₆H₁₆O₄272.1049Phase I: Demethylation
O-debenzylated derivativeC₁₀H₁₂O₄196.0736Phase I: Debenzylation
Carboxylic acid derivativeC₁₆H₁₄O₅286.0841Phase I: Oxidation of benzyl
Glucuronide conjugateC₂₃H₂₆O₁₀462.1526Phase II: Glucuronidation
Sulfate conjugateC₁₇H₁₈O₇S366.0773Phase II: Sulfation

The instrumental parameters for such an analysis would be meticulously optimized to achieve the best separation and detection of a wide array of metabolites.

Table 2: Typical LC-HRMS Parameters for Untargeted Metabolite Profiling

ParameterSettingPurpose
LC System
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)Separation of semi-polar to non-polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for positive ionization mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes compounds from the column.
Flow Rate0.3 mL/minStandard flow for analytical LC.
Gradient5% to 95% B over 15 minutesSeparates compounds over a wide polarity range.
MS System
Ionization ModeESI Positive/Negative SwitchingDetects a broader range of metabolites.
Mass AnalyzerOrbitrap or Q-TOFProvides high mass accuracy and resolution.
Full Scan Resolution70,000Enables accurate mass measurements for formula prediction.
MS/MS Resolution17,500Provides high-quality fragmentation data for identification.
Collision EnergyStepped (e.g., 10, 20, 40 eV)Generates informative fragment ions for structural analysis.

By applying these advanced untargeted profiling methodologies, researchers can comprehensively map the metabolic landscape related to "this compound," providing critical insights into its biotransformation and biological interactions without a priori knowledge of the specific metabolites involved.

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Kinetics

Photodegradation involves the breakdown of chemical compounds by light energy. For 4-(benzyloxy)-3-methoxybenzyl acetate (B1210297), this process is expected to occur through direct photolysis, where the molecule absorbs light, and indirect photolysis, mediated by reactive species such as hydroxyl radicals.

The photochemical breakdown of 4-(benzyloxy)-3-methoxybenzyl acetate likely proceeds via cleavage of the benzyl-oxygen bond upon absorption of ultraviolet radiation. Studies on related substituted benzyl (B1604629) acetates demonstrate that upon excitation, two primary competing pathways emerge from the excited singlet state: homolytic and heterolytic cleavage of the carbon-oxygen bond. sci-hub.se Homolytic cleavage results in a radical pair, while heterolytic cleavage forms an ion pair. sci-hub.sersc.org The subsequent reactions of these intermediates, such as decarboxylation of the resulting acyloxy radical and reaction with solvent or other molecules, determine the final degradation products. sci-hub.se

Hydroxyl radicals (•OH), which are highly reactive and prevalent in the atmosphere and aquatic environments, are expected to play a significant role in the degradation of this compound. nih.gov The attack by hydroxyl radicals can occur at several sites on the molecule. A primary point of attack is likely the hydrogen atoms on the benzylic carbon, as well as on the carbon atoms adjacent to the ether oxygen atoms. researchgate.net This hydrogen abstraction leads to the formation of organic radicals that can undergo further reactions, such as oxidation, leading to the formation of aldehydes, ketones, and other smaller molecules. researchgate.net The rate of this reaction is generally high; for instance, the rate constant for the reaction of a similar compound, 3-methoxy-3-methyl-1-butanol, with OH radicals has been measured at (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net

Degradation PathwayInitiating SpeciesKey IntermediatesPotential Products
Direct Photolysis UV LightExcited singlet state, Radical pair, Ion pair4-(benzyloxy)-3-methoxybenzyl alcohol, 4-(benzyloxy)-3-methoxybenzaldehyde, Toluene (B28343)
Indirect Photolysis Hydroxyl Radical (•OH)Organic radicalsAldehydes, Ketones, Carbon dioxide, Water

This table presents plausible degradation pathways for this compound based on studies of analogous compounds.

Thermal Degradation Characteristics and Kinetics

Thermal degradation of this compound is expected to occur at elevated temperatures, leading to the breakdown of the molecule. While specific studies on this compound are not available, research on the thermal degradation of related poly(methacrylate) esters provides insights into potential pathways. researchgate.netresearchgate.net The degradation is likely to initiate with the cleavage of the ester bond, which is typically the most thermally labile part of the molecule.

The process may proceed through a depolymerization-like mechanism if the compound were part of a larger polymer chain, or through direct fragmentation. researchgate.net Key reactions in the thermal degradation of similar structures include the elimination of the acetate group, leading to the formation of a double bond, and the cleavage of the ether linkages. The main volatile products from the thermal degradation of similar benzylic esters often include the parent monomer and toluene derivatives. researchgate.net The kinetics of thermal degradation are typically studied using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. For related polymers, significant degradation is often observed at temperatures above 200°C. researchgate.net

Temperature Range (°C)Expected Degradation EventsPotential Products
200 - 300 Initial ester bond cleavage, depolymerization-like reactions.4-(benzyloxy)-3-methoxybenzyl alcohol, Acetic acid
> 300 Side-chain decomposition, ether bond cleavage.4-hydroxy-3-methoxybenzaldehyde, Toluene, Carbon dioxide

This table outlines the probable thermal degradation characteristics for this compound based on data from related compounds.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Rational Design of Next-Generation Analogues

The rational design of analogues based on the 4-(benzyloxy)-3-methoxybenzyl scaffold is a promising avenue for discovering compounds with tailored biological activities. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR) and optimize properties for specific applications.

A key strategy involves the modification of the acetate (B1210297) group and the benzyl (B1604629) protecting group to explore a diverse range of chemical functionalities. For instance, replacing the acetate with long-chain fatty acids has been shown to produce amide derivatives with antimicrobial properties nih.gov. Similarly, the core structure is present in more complex molecules designed for specific biological targets. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis, with some compounds showing efficacy comparable to the first-line drug isoniazid (B1672263) nih.gov. This highlights the potential of the 4-(benzyloxy)benzyl moiety as a pharmacophore for developing new therapeutic agents.

Future design strategies could focus on:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, or metabolic stability.

Scaffold Hopping: Using the 4-(benzyloxy)-3-methoxybenzyl structure as a starting point to discover novel scaffolds with similar or improved biological profiles.

Conformational Restriction: Introducing cyclic constraints or rigid linkers to lock the molecule into a bioactive conformation, potentially increasing affinity for a biological target.

Research into N-substituted benzimidazole (B57391) derivatives has shown that the type and position of substituents on the benzimidazole core and associated phenyl rings strongly influence antiproliferative and antioxidant activities mdpi.com. This principle can be applied to the 4-(benzyloxy)-3-methoxybenzyl acetate structure, suggesting that systematic substitution on the aromatic rings could yield analogues with enhanced and specific biological effects.

Analogue Class Core Modification Studied Biological Activity Reference
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesAcetate group replaced by a 4-aminoquinoline (B48711) moietyAntimycobacterial nih.gov
Fatty acid-derived 4-methoxybenzylamidesAcetate group replaced by a fatty acid amide linkageAntimicrobial nih.gov
N-benzimidazole-derived carboxamidesIncorporation into a larger benzimidazole carboxamide structureAntiproliferative, Antioxidant, Antibacterial mdpi.com

Exploration of Novel Target Pathways

While specific biological targets of this compound are not yet fully elucidated, the activities of its analogues provide clues for future investigation. The antimycobacterial and antimicrobial activities of its derivatives suggest that these compounds may interfere with essential pathways in microorganisms nih.govnih.gov. Future research should aim to identify the precise molecular targets and mechanisms of action.

Potential areas of exploration include:

Enzyme Inhibition: Screening the compound and its analogues against panels of bacterial or fungal enzymes essential for survival.

Cell Wall Synthesis: Investigating whether the compounds interfere with the biosynthesis of peptidoglycan or other crucial components of the microbial cell wall.

Proteome Profiling: Utilizing chemoproteomic techniques to identify protein binding partners of tagged analogues within cells, which can reveal novel targets and pathways nih.gov.

Antiproliferative Mechanisms: For analogues showing anticancer effects, research could focus on their impact on cell cycle regulation, apoptosis, or specific signaling pathways implicated in cancer, such as those involving protein kinases mdpi.comresearchgate.net.

The development of analogues with antiproliferative properties opens the door to investigating their effects on pathways related to oxidative stress and cell proliferation mdpi.com. By understanding how these molecules interact with biological systems at a molecular level, researchers can uncover novel pathways and develop more selective and potent compounds for research applications.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. wjpmr.com The synthesis of this compound and its analogues can benefit significantly from the adoption of greener methodologies.

The starting material, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), is a biosourced building block that can be derived from lignin, a major component of wood biomass, making it a renewable feedstock kemitek.org. Traditional synthesis of the target compound involves the esterification of the corresponding alcohol, 4-(benzyloxy)-3-methoxybenzyl alcohol. Research on the synthesis of the related compound vanillyl acetate demonstrates a Fischer esterification process using vanillyl alcohol and acetic acid semanticscholar.orguny.ac.id.

Future green chemistry approaches could include:

Enzymatic Catalysis: Using lipases for the esterification step, which can offer high selectivity and operate under mild, solvent-free conditions, as demonstrated in the synthesis of other vanillyl esters. researchgate.net

Solvent-Free Reactions: Performing reactions without organic solvents reduces waste and environmental impact. Solvent-free reduction and bromination have been successfully applied in the green synthesis of related benzyl derivatives. ugm.ac.id

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chinakxjy.com

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like dichloromethane (B109758) with more environmentally benign alternatives such as N-butylpyrrolidinone or ionic liquids. kemitek.orgrsc.org

Synthesis Step Conventional Method Potential Green Alternative Advantage of Green Method Reference
Starting Material Petroleum-based precursorsLignin-derived vanillinRenewable feedstock, sustainable sourcing kemitek.org
Esterification Acid-catalyzed reaction in organic solventLipase-catalyzed transesterification (solvent-free)Milder conditions, higher selectivity, less waste researchgate.net
Reaction Conditions Conventional heating (reflux)Microwave-assisted heatingReduced reaction time, lower energy consumption chinakxjy.com
Solvent Use Use of chlorinated solvents (e.g., DCM)Solvent-free conditions or use of green solvents (e.g., ionic liquids)Reduced toxicity and environmental impact kemitek.orgugm.ac.id

Emerging Applications in Materials Science and Chemical Biology

Beyond its potential biological activities, the structure of this compound lends itself to innovative applications in materials science and chemical biology.

Materials Science: Vanillin and its derivatives are recognized as valuable bio-based building blocks for polymers and functional materials. kemitek.org The functional groups on the 4-(benzyloxy)-3-methoxybenzyl scaffold (ester, ether, aromatic ring) can be exploited for polymerization or for grafting onto material surfaces. Future research could explore its use as:

A monomer for creating novel polyesters or polyethers with unique thermal or optical properties.

A precursor for epoxy resins or other thermosetting polymers, leveraging the reactivity of the aromatic ring.

A component in the formulation of functional coatings or adhesives.

Chemical Biology: Chemical biology utilizes tailored small molecules to probe and manipulate biological systems. A significant area of this field is bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The this compound structure can be modified to include a "bioorthogonal handle," transforming it into a powerful chemical probe.

By incorporating a functional group such as an azide, a strained alkyne (e.g., cyclooctyne), or a tetrazine, the molecule can be selectively tagged with a reporter molecule (e.g., a fluorophore or biotin) inside a living cell wikipedia.orgescholarship.orgnih.gov. This would enable researchers to:

Visualize the subcellular localization and trafficking of the compound in real-time.

Identify binding partners and molecular targets through pull-down assays followed by mass spectrometry. nih.gov

Study its metabolic fate by tracking the modified molecule and its metabolites.

This approach would provide invaluable insights into its mechanism of action and biological interactions, entirely within a non-clinical research context.

Bioorthogonal Reaction Reactive Partners Key Features Potential Application Reference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., cyclooctyne)Copper-free, highly selective, widely used in living systems.Labeling of an azide-modified analogue with a fluorescent cyclooctyne (B158145) for imaging. wikipedia.orgnih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics, suitable for in vivo applications.Rapid tagging of a tetrazine-modified analogue to study dynamic processes. escholarship.orgresearchgate.net
Staudinger LigationAzide + TriarylphosphineThe first bioorthogonal reaction developed; forms a stable amide bond.Covalent labeling of proteins or other biomolecules that interact with an azide-modified analogue. wikipedia.orgnih.gov

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), benzyloxy (Ph-CH₂-O, δ ~4.9 ppm), and acetate (CH₃COO, δ ~2.1 ppm) groups .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈O₄) .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Q. Methodological Answer :

  • Single-Crystal Growth : Recrystallize the compound from ethanol/THF (3:1) at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K to determine bond lengths and angles (e.g., C-O bonds in benzyloxy groups: ~1.42 Å) .
  • Refinement : Apply SHELXL-97 to model thermal displacement parameters and hydrogen bonding networks .

Basic Question: What are the stability considerations for this compound under laboratory storage conditions?

Q. Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the acetate group .
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the benzyloxy moiety .
  • Moisture Control : Use molecular sieves (3Å) in solvent stock solutions .

Advanced Question: How can researchers design biological activity studies for this compound?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Receptor Binding : Perform competitive binding assays (e.g., with G-protein-coupled receptors) using radiolabeled ligands .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .

Advanced Question: How can contradictory data on the reactivity of the benzyloxy group in this compound be reconciled?

Q. Methodological Answer :

  • Reaction-Specific Analysis : Compare hydrogenolysis (H₂/Pd-C) vs. oxidation (CrO₃) conditions. For example, benzyloxy groups are stable under acidic hydrolysis but cleaved under catalytic hydrogenation .
  • Side Reaction Mitigation : Add scavengers (e.g., ethylenediamine) during hydrogenolysis to prevent over-reduction of the methoxy group .

Future Directions: What derivatives of this compound warrant further investigation?

Q. Methodological Answer :

  • Bioactive Analogues : Synthesize sulfonate or amide derivatives to enhance water solubility for in vivo studies .
  • Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C at the acetate group) to track metabolic pathways .
  • Polymer Applications : Explore copolymerization with styrene derivatives for functionalized materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.